molecular formula C21H21ClN4O3S B2985560 N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251599-72-0

N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2985560
CAS No.: 1251599-72-0
M. Wt: 444.93
InChI Key: QRTHFSVJDULABU-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide derivative featuring a 1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazine core linked to a 5-chloro-2-methoxyphenyl group via an acetamide bridge. The phthalazinone moiety is notable for its presence in kinase inhibitors and anticancer agents, while the thiomorpholin group (a sulfur-containing morpholine analog) may enhance solubility and metabolic stability compared to non-sulfur analogs . The chloro and methoxy substituents on the phenyl ring are common in drug design for improving pharmacokinetic properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-18-7-6-14(22)12-17(18)23-19(27)13-26-21(28)16-5-3-2-4-15(16)20(24-26)25-8-10-30-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTHFSVJDULABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Thiomorpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group with thiomorpholine.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and phthalazinone core may interact with biological macromolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Core Structure and Substituent Comparison

Compound Name / Identifier Core Structure Key Substituents Synthesis Highlights
Target Compound Phthalazinone 5-chloro-2-methoxyphenyl, thiomorpholin-4-yl Likely involves coupling of acetamide intermediates with substituted phthalazinones
2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide () 1,3,4-oxadiazole Phenyl, chloroacetamide Reflux of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () Thiazolidinedione Methoxyphenoxy, variable N-substitutions (e.g., alkyl, aryl) Chloroacetylation followed by nucleophilic substitution in DMF
N-R-2-(5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetamides () 1,2,4-triazole Thiophene, variable R groups (e.g., methyl, phenyl) Thiol-alkylation reactions under basic conditions

Key Observations :

  • The target compound’s phthalazinone core distinguishes it from oxadiazole, triazole, or thiazolidinedione-based analogs. This core is associated with kinase inhibition and DNA intercalation.
  • Substituents like 5-chloro-2-methoxyphenyl are shared with ’s hypoglycemic agents, suggesting possible dual therapeutic roles (e.g., anticancer and metabolic regulation).

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11ClN2O3S
  • CAS Number : 1142207-00-8

This compound features a chloro-substituted phenyl group, a thiomorpholine moiety, and a dihydrophthalazin derivative, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloroacetamides have shown effectiveness against various bacterial strains:

Compound TypeTarget BacteriaActivity Level
N-(substituted phenyl)Staphylococcus aureus (MRSA)Effective
ChloroacetamidesEscherichia coliModerate
ChloroacetamidesCandida albicansModerate

These findings suggest that the structural characteristics of the compound may enhance its ability to penetrate bacterial cell membranes, thereby increasing its antimicrobial efficacy .

Cytotoxic Activity

The cytotoxic potential of related compounds has been evaluated against various cancer cell lines. For example, certain benzimidazole derivatives showed promising anti-proliferative effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells. Although specific data on this compound is limited, the presence of similar functional groups suggests potential cytotoxic activity. The following table summarizes the cytotoxic effects observed in related studies:

CompoundCell Line% Inhibition
Compound 5a (related)MCF-795%
Compound 5a (related)A54977%

These results indicate that modifications in the molecular structure can significantly influence the cytotoxic properties of similar compounds .

The mechanisms underlying the biological activities of these compounds often involve the generation of reactive oxygen species (ROS), which lead to oxidative stress in target cells. For example, increased ROS levels have been linked to enhanced apoptosis in cancer cells, suggesting that this compound may operate through similar pathways.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of chloroacetamides, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with halogenated phenyl rings exhibited higher lipophilicity and better penetration through cell membranes than non-halogenated counterparts. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Study 2: Cytotoxicity Assessment

Another study focused on the synthesis and evaluation of new benzimidazole derivatives as cytotoxic agents against cancer cell lines. The findings demonstrated that specific substitutions on the benzimidazole core led to significant variations in cytotoxic activity, reinforcing the notion that structural diversity is crucial for optimizing therapeutic efficacy .

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